Superior Subthreshold Slope in Organic Field‑Effect Transistors: P3HDT vs. P3HT
In a direct head‑to‑head comparison of polymer thin‑film transistors fabricated by spin‑coating, poly(3‑hexadecylthiophene) (P3HDT)—the direct polymer product of 2,5‑dibromo‑3‑hexadecylthiophene—exhibited a subthreshold slope of 1.6 V/dec, versus 7 V/dec for poly(3‑hexylthiophene) (P3HT) derived from 2,5‑dibromo‑3‑hexylthiophene [1]. The 4.4 V/dec improvement (approximately 77 % reduction) indicates a much sharper turn‑on characteristic and lower off‑state leakage in the P3HDT‑based device.
| Evidence Dimension | Subthreshold slope (V/dec) in bottom‑contact polymer TFTs |
|---|---|
| Target Compound Data | 1.6 V/dec (P3HDT device) |
| Comparator Or Baseline | 7 V/dec (P3HT device) |
| Quantified Difference | 5.4 V/dec lower (≈77 % reduction) |
| Conditions | Spin‑coated polymer films; bottom‑contact TFT configuration; Au electrodes; I–V measurements modeled with bulk‑current‑corrected extraction (Deen et al., IEEE Trans. Electron Devices, 2004) |
Why This Matters
A lower subthreshold slope directly translates to lower power consumption and higher switching speed in logic circuits, making the hexadecyl monomer the preferred choice when sharp transistor turn‑on is required.
- [1] Deen, M. J.; Kazemeini, M. H.; Haddara, Y. M.; Yu, J.; Vamvounis, G.; Holdcroft, S.; Woods, W. Electrical Characterization of Polymer‑Based FETs Fabricated by Spin‑Coating Poly(3‑alkylthiophene)s. IEEE Trans. Electron Devices 2004, 51 (11), 1892–1901. https://doi.org/10.1109/TED.2004.837389 View Source
